5S-HpEPE

Übersicht

Beschreibung

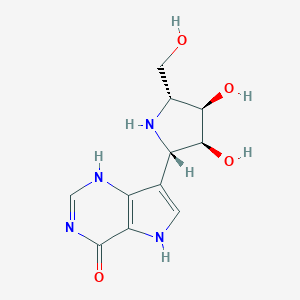

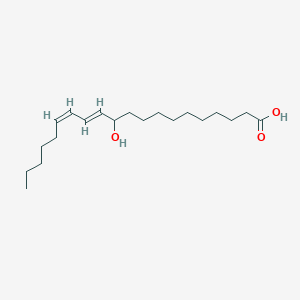

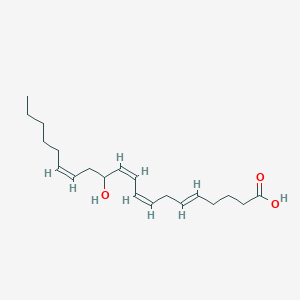

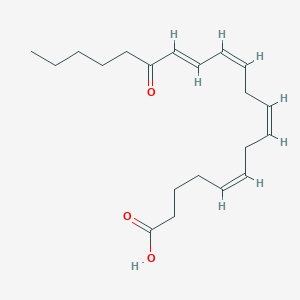

5(S)-HpEPE is a monohydroperoxy polyunsaturated fatty acid produced by the action of 5-LO on EPA . It is a conjugate acid of a 5(S)-HpEPE(1-) and is involved in the synthesis of hydroxyeicosatetraenoic acids (HETEs), lipoxins, hepoxilins, trioxillins, and leukotrienes .

Synthesis Analysis

5(S)-HpEPE is produced by the action of 5-LO on EPA . It is metabolized to LTA5, a key intermediate in the formation of the 5-series leukotrienes . Alternatively, 5(S)-HpEPE is reduced to 5(S)-HEPE by peroxidases .

Molecular Structure Analysis

The molecular formula of 5(S)-HpEPE is C20H30O4 . The average mass is 334.450 Da and the monoisotopic mass is 334.214417 Da . It has one defined stereocenter .

Chemical Reactions Analysis

5(S)-HpEPE is a product of the oxidation of polyunsaturated fatty acids (PUFAs) and is involved in the synthesis of a wide range of derivatives of PUFAs . It is converted to leukotriene A4 (LTA4) by ALOX5 .

Physical And Chemical Properties Analysis

5(S)-HpEPE has a molecular weight of 334.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 14 . The exact mass is 334.21440943 g/mol and the monoisotopic mass is 334.21440943 g/mol .

Wissenschaftliche Forschungsanwendungen

5S Methodology in Industrial Engineering

- Application in University Engineering Laboratories: The 5S methodology was implemented in university engineering laboratories to optimize work and safety. This resulted in a transformation of the school laboratories into industrial ones, improving organization, reducing costs, and increasing space efficiency (Jiménez et al., 2015).

5S Technology in Agriculture

- Impact on Precision Agriculture: In Taihang mountain areas, the use of "5S" technology in agricultural research led to significant improvements in efficiency and problem-solving, contributing to the development of precision and modern agriculture (Zhang Aijun et al., 2009).

5S in Healthcare

- Quality Improvement in Health-Care Facilities: The 5S management method, originally from Japanese manufacturing, has been applied to health-care facilities worldwide. Its implementation has shown improvements in safety, efficiency, and patient-centeredness, especially in low- and middle-income countries (Kanamori, Shibanuma, & Jimba, 2016).

5S in Education

- Optimizing Work Culture in Education: The application of 5S work culture and standard operating procedures in the Mechanical Engineering Education Study Program at Universitas Negeri Semarang resulted in a 43.4% increase in performance (Asri, 2021).

Wirkmechanismus

5(S)-HpEPE, along with other eicosanoids, are small polar lipid compounds produced via the extensive oxidation of mostly 18- to 22-carbon polyunsaturated fatty acids (PUFAs) . They play key autocrine, paracrine, and endocrine roles across a range of physiological processes, including inflammation, immune activation, thrombosis, and regulation of vascular tone .

Zukünftige Richtungen

The future directions of 5(S)-HpEPE research could involve further exploration of its role in eicosanoid metabolism and its potential implications in human disease . Additionally, the impact of genetic variants on medication-associated eicosanoids, including 5(S)-HpEPE, could be an area of future study .

Eigenschaften

IUPAC Name |

(5S,6E,8Z,11Z,14Z,17Z)-5-hydroperoxyicosa-6,8,11,14,17-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(24-23)17-15-18-20(21)22/h3-4,6-7,9-10,12-14,16,19,23H,2,5,8,11,15,17-18H2,1H3,(H,21,22)/b4-3-,7-6-,10-9-,13-12-,16-14+/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXYOIJDQPQELO-GHWNLOBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CC=CC(CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C=C\[C@H](CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3-Dihydrofuro[3,4-c]pyridine](/img/structure/B163592.png)